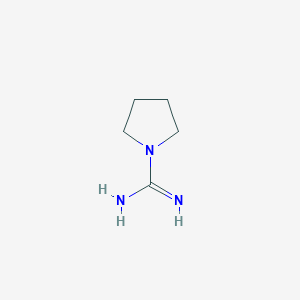

Pyrrolidine-1-carboximidamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to Pyrrolidine-1-carboximidamide often involves innovative methodologies to construct the pyrrolidine ring, a core structural motif. For example, the synthesis of pyrrolidin-5-one-2-carboxamides was achieved through a one-pot Ugi reaction followed by regioselective cyclization, showcasing a method with good yields and high atom-economy under mild conditions (Shahriari et al., 2022). Additionally, the versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides was highlighted for accessing different stereochemical patterns in pyrrolidine synthesis, indicating a method for achieving stereochemical diversity (Adrio & Carretero, 2019).

Molecular Structure Analysis

The molecular structure of Pyrrolidine-1-carboximidamide derivatives is crucial for their chemical reactivity and properties. Studies on crystal structures have revealed intermolecular hydrogen-bonding interactions forming distinct molecular networks, which are essential for understanding the compound's behavior and reactivity. For instance, the crystal structures of N′-aminopyridine-2-carboximidamide and its derivatives demonstrate the importance of N—H⋯N hydrogen-bonding in forming stable molecular assemblies (Meva et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of Pyrrolidine-1-carboximidamide is showcased through its involvement in various chemical reactions, leading to the formation of diverse compounds. Lewis acid-catalyzed reactions have been utilized to prepare pyrrolidine derivatives, indicating the compound's versatility in synthetic chemistry (Lu & Shi, 2007). Additionally, its role in supramolecular chemistry is highlighted by the recurrence of specific synthons in crystal structures, which is critical for crystal engineering strategies (Vishweshwar et al., 2002).

Physical Properties Analysis

The physical properties of Pyrrolidine-1-carboximidamide derivatives, such as solubility and thermal stability, are influenced by their molecular structure. For example, novel polyimides derived from pyridine-containing monomers exhibit good solubility in aprotic solvents and possess high thermal stability, showcasing the impact of the pyrrolidine motif on material properties (Wang et al., 2006).

Aplicaciones Científicas De Investigación

Molecular Probes and Labels in Biophysical and Biomedical Research : Pyrrolidine derivatives, specifically nitroxides of the pyrrolidine series, are used as stable free radicals in molecular probes and labels for magnetic resonance spectroscopy and imaging due to their high stability in biological systems (Dobrynin et al., 2021).

Synthesis and Structural Analysis in Chemistry : Pyrrolidine-1-carboximidamide and its derivatives are involved in the synthesis of complex chemical structures, which have applications in the development of new materials and compounds (Eya’ane Meva et al., 2017).

Medicinal Chemistry and Drug Development : Pyrrolidines are significant in medicine, used as active pharmaceutical ingredients, and also find applications in industry, such as in dyes or agrochemicals (Żmigrodzka et al., 2022).

Asymmetric Chemical Reactions : Pyrrolidine and related amines are used in asymmetric chemical reactions, such as the A(3) reactions with copper iodide and cocatalysts, demonstrating potential in organic synthesis (Zhao & Seidel, 2015).

Antitubercular Activity : Pyrrolidine carboxamides are recognized as potent inhibitors in antitubercular drugs, targeting specific enzymes in Mycobacterium tuberculosis (Sonia & Ravi, 2012).

Natural Product Synthesis : Pyrrolidines, being a crucial substructure in many bioactive natural products, are synthesized using cycloaddition and annulation strategies. These methods are highly efficient and versatile, contributing to the field of organic chemistry and drug discovery (Li et al., 2018).

Influenza Neuraminidase Inhibitors : Pyrrolidine derivatives are key components in the development of influenza neuraminidase inhibitors, which are crucial in the treatment of influenza (Wang et al., 2001).

Safety And Hazards

Direcciones Futuras

Propiedades

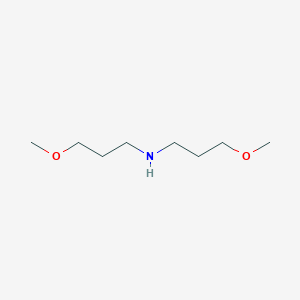

IUPAC Name |

pyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGIRWPZTWLVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383243 | |

| Record name | Pyrrolidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolidine-1-carboximidamide | |

CAS RN |

13932-58-6 | |

| Record name | Pyrrolidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.